EAPB 02303

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

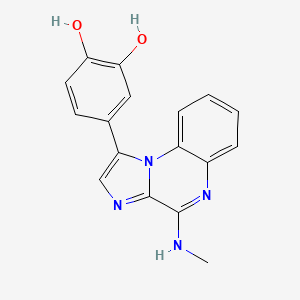

C17H14N4O2 |

|---|---|

Molecular Weight |

306.32 g/mol |

IUPAC Name |

4-[4-(methylamino)imidazo[1,2-a]quinoxalin-1-yl]benzene-1,2-diol |

InChI |

InChI=1S/C17H14N4O2/c1-18-16-17-19-9-13(10-6-7-14(22)15(23)8-10)21(17)12-5-3-2-4-11(12)20-16/h2-9,22-23H,1H3,(H,18,20) |

InChI Key |

KOBYYHFBTUBHRR-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC2=CC=CC=C2N3C1=NC=C3C4=CC(=C(C=C4)O)O |

Origin of Product |

United States |

Foundational & Exploratory

EAPB02303: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

EAPB02303, a second-generation imiqualine, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action that varies across different cancer types. In hematological malignancies such as Acute Myeloid Leukemia (AML), its primary activity is the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][2][3] Conversely, in solid tumors like Pancreatic Ductal Adenocarcinoma (PDAC), EAPB02303 functions as a prodrug, with its bioactivated metabolite targeting microtubule polymerization.[4] Studies in the model organism Caenorhabditis elegans have further elucidated its inhibitory effects on the homologous Insulin/IGF1 signaling (IIS) and Ras-MAPK pathways.[5][6][7] This document provides a comprehensive overview of the core mechanisms of action of EAPB02303, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling cascades.

Core Mechanism of Action in Acute Myeloid Leukemia (AML)

In AML, EAPB02303 demonstrates potent anti-leukemic activity by targeting the constitutively activated PI3K/AKT/mTOR pathway, a critical signaling cascade for AML cell survival.[1] The compound induces cell growth arrest and apoptosis at nanomolar concentrations, proving to be approximately 200-fold more potent than its predecessor, EAPB0503.[1][8]

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

EAPB02303 significantly curtails the PI3K/AKT/mTOR signaling cascade in AML cells.[1][2][3] This is achieved through the downregulation of key proteins and their phosphorylated, active forms. Specifically, treatment with EAPB02303 leads to a reduction in the protein expression levels of AKT and its phosphorylation at Ser473.[1] Furthermore, both mTOR and its phosphorylated form are downregulated, leading to a significant decrease in the P-mTOR/mTOR ratio.[1]

Effects on NPM1-mutated AML

AML cells with a mutated Nucleophosmin 1 (NPM1c) gene exhibit heightened sensitivity to EAPB02303.[1][2] The compound promotes the degradation of the NPM1c mutant protein, which is accompanied by the downregulation of SENP3 and upregulation of the tumor suppressor ARF.[1] While EAPB02303 shows broad activity across various AML subtypes, its ability to induce NPM1c degradation contributes to a more pronounced effect in this subset of patients.[2][8]

Mechanism of Action in Pancreatic Ductal Adenocarcinoma (PDAC)

In the context of PDAC, EAPB02303 exhibits a distinct mechanism of action, functioning as a prodrug that requires bioactivation to exert its cytotoxic effects.[4]

Bioactivation by Catechol-O-Methyltransferase (COMT)

EAPB02303 is metabolized by the enzyme Catechol-O-Methyltransferase (COMT), resulting in the formation of a methylated active metabolite.[4] This bioactivation is a crucial step for its anti-tumor activity in pancreatic cancer models.

Inhibition of Microtubule Polymerization

The methylated metabolite of EAPB02303 directly interferes with microtubule dynamics by inhibiting their polymerization.[4] This is achieved through the binding of the active metabolite to β-tubulin. The disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4]

Insights from Caenorhabditis elegans Studies

Investigations using the nematode C. elegans as a model system have provided further clarity on the molecular pathways targeted by EAPB02303. These studies have demonstrated that the compound can potently reduce the activity of the Insulin/IGF1 signaling (IIS) and the Ras-MAPK pathways, which are orthologous to the mammalian PI3K/AKT and Ras-MAPK pathways, respectively.[5][6]

Inhibition of Insulin/IGF1 Signaling (IIS) Pathway

Treatment with EAPB02303 leads to an extension of the lifespan of wild-type C. elegans.[5] This is accompanied by the nuclear translocation and activation of the DAF-16 transcription factor, a homolog of the mammalian FOXO transcription factors, which is a key downstream effector of the IIS pathway.[5][6]

Reduction of Ras-MAPK Pathway Activity

EAPB02303 has been shown to significantly reduce the multivulva (Muv) phenotype in C. elegans strains with hyperactivating mutations in the let-60/Ras gene.[5][7] The Muv phenotype is a result of excessive Ras-MAPK signaling, and its reversal indicates an inhibitory effect of EAPB02303 on this pathway.

Quantitative Data Summary

| Parameter | Cell Line/Model | Value | Reference |

| Potency vs EAPB0503 | AML Cell Lines | 200-fold more potent | [1][8] |

| Treatment Concentration | OCI-AML2, OCI-AML3, MOLM-13 | 5 nM | [1] |

| Treatment Concentration | KG-1α | 10 nM | [1] |

| Treatment Concentration | THP-1 | 100 nM | [1] |

| In vivo Dosage | AML Xenograft Mice | 2.5 mg/kg | [8] |

| IC50 | Various Cancer Cell Lines | Nanomolar range | [5][6][8] |

Experimental Protocols

Western Blot Analysis for PI3K/AKT/mTOR Pathway

-

Cell Culture and Treatment: AML cell lines (OCI-AML2, OCI-AML3, MOLM-13) were cultured under standard conditions and treated with 5 nM EAPB02303 for specified time points (e.g., 24, 48 hours).

-

Protein Extraction: Cells were harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

-

Protein Quantification: The concentration of the extracted proteins was determined using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against mTOR, P-mTOR, AKT, P-AKT, ERK, P-ERK, and H3.

-

Detection: After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

-

Cell Treatment: AML cells were treated with the indicated concentrations of EAPB02303 for 24 hours.

-

Cell Fixation: Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry. The percentage of cells in the Sub-G0, G0/G1, S, and G2/M phases of the cell cycle was determined using appropriate software.

C. elegans Lifespan and Phenotype Assays

-

Worm Strains and Maintenance: Wild-type (N2) and mutant C. elegans strains (e.g., let-60/Ras mutants) were maintained on nematode growth medium (NGM) plates seeded with E. coli OP50.

-

Drug Treatment: EAPB02303 was dissolved in DMSO and added to the NGM agar to the desired final concentrations.

-

Lifespan Assay: Age-synchronized L1 larvae were transferred to the drug-containing or control plates. The number of live and dead worms was scored daily.

-

Multivulva (Muv) Phenotype Assay: let-60/Ras mutant worms were grown on EAPB02303-containing plates. The vulval phenotype of the adult worms was scored under a dissecting microscope, and the percentage of animals exhibiting the Muv phenotype was calculated.

Visualizations

Signaling Pathways

Caption: EAPB02303 mechanism in AML via PI3K/AKT/mTOR inhibition.

Caption: EAPB02303 bioactivation and microtubule inhibition in PDAC.

Experimental Workflow

Caption: Workflow for Western Blot analysis of protein expression.

References

- 1. The Novel Imiqualine EAPB02303 Is a Potent Drug for Treating Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Novel Imiqualine EAPB02303 Is a Potent Drug for Treating Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Uncovering the Molecular Pathways Implicated in the Anti-Cancer Activity of the Imidazoquinoxaline Derivative EAPB02303 Using a Caenorhabditis elegans Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uncovering the Molecular Pathways Implicated in the Anti-Cancer Activity of the Imidazoquinoxaline Derivative EAPB02303 Using a Caenorhabditis elegans Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Uncovering the Molecular Pathways Implicated in the Anti-Cancer Activity of the Imidazoquinoxaline Derivative EAPB02303 Using a Caenorhabditis elegans Model [mdpi.com]

- 8. researchgate.net [researchgate.net]

EAPB 02303 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAPB 02303 is a novel, second-generation imiqualine derivative that has demonstrated significant potential as an anti-cancer agent. It functions as a microtubule-disrupting agent, leading to cell cycle arrest and apoptosis. A key feature of this compound is its nature as a prodrug, requiring bioactivation by the enzyme Catechol-O-methyltransferase (COMT). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a small heterocyclic molecule belonging to the imiqualine family. Its chemical structure and key properties are summarized below.

| Property | Value |

| IUPAC Name | 4-(3,4-dihydroxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-1-amine |

| CAS Number | 1958290-51-1 |

| Molecular Formula | C₁₇H₁₄N₄O₂ |

| Molecular Weight | 306.32 g/mol |

| Appearance | Solid |

| SMILES | O=C1C=C(C2=CN=C3N2C4=C(C=CC=C4)N=C3NC)C=C1O |

Pharmacological Properties

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action: disruption of microtubule dynamics and inhibition of the PI3K/AKT/mTOR signaling pathway.

3.1.1. Microtubule Disruption

This compound is a prodrug that is bioactivated by Catechol-O-methyltransferase (COMT), an enzyme often overexpressed in certain cancers like pancreatic ductal adenocarcinoma (PDAC). COMT catalyzes the methylation of this compound, converting it into its active metabolite. This active form then binds to β-tubulin, inhibiting microtubule polymerization. The disruption of microtubule dynamics leads to a cascade of cellular events:

-

Mitotic Arrest: The impairment of mitotic spindle assembly causes cells to arrest in the G2/M phase of the cell cycle.

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

This compound has shown synergistic effects when used in combination with other microtubule-targeting agents like paclitaxel in pancreatic cancer models.

Figure 1: Bioactivation and microtubule disruption pathway of this compound.

3.1.2. Inhibition of PI3K/AKT/mTOR Signaling

Recent studies have revealed that this compound also inhibits the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival in many cancers, including Acute Myeloid Leukemia (AML).[1] Treatment with this compound leads to a decrease in the phosphorylation of key proteins in this pathway, such as AKT and mTOR. This inhibition contributes to the anti-leukemic activity of the compound.

Figure 2: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Cytotoxic Activity

This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines, particularly in pancreatic cancer and acute myeloid leukemia. The half-maximal inhibitory concentration (IC50) values are in the nanomolar range for several cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A375 | Melanoma | 3 | |

| OCI-AML2 | Acute Myeloid Leukemia (wt-NPM1) | ~5 | [2] |

| OCI-AML3 | Acute Myeloid Leukemia (NPM1c) | <5 | [2] |

| KG-1α | Acute Myeloid Leukemia | ~10 | |

| THP-1 | Acute Myeloid Leukemia | ~100 | |

| Panc-1 | Pancreatic Ductal Adenocarcinoma | ~11 | [3] |

| CFPAC-1 | Pancreatic Ductal Adenocarcinoma | Potent |

Note: IC50 values can vary depending on the experimental conditions.

ADME and Toxicology

Detailed preclinical data on the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology of this compound are not extensively published in the public domain. Further studies are required to fully characterize its pharmacokinetic profile and safety. Preliminary in vivo studies in mouse xenograft models of human melanoma have shown that this compound can reduce tumor size in a dose-dependent manner.

Experimental Protocols

The following sections provide generalized protocols for key experiments used to characterize the activity of this compound. It is recommended to refer to specific publications for detailed methodologies.

Synthesis of this compound

A detailed, publicly available protocol for the specific synthesis and purification of this compound is not currently available. The synthesis of related imiqualine derivatives generally involves multi-step organic synthesis procedures.

In Vitro Assays

Figure 3: General experimental workflow for in vitro characterization of this compound.

5.2.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

5.2.2. Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

5.2.3. Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with this compound.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4][5]

5.2.4. Tubulin Polymerization Assay

-

Reaction Setup: In a 96-well plate, combine purified tubulin, a polymerization buffer containing GTP, and different concentrations of the active metabolite of this compound.

-

Initiation: Initiate polymerization by incubating the plate at 37°C.

-

Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a microplate reader.

-

Data Analysis: Compare the polymerization curves of treated samples to a control to determine the inhibitory effect on tubulin polymerization.

5.2.5. Western Blot Analysis

-

Cell Lysis: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, p-mTOR, β-tubulin) followed by secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Studies

5.3.1. Pancreatic Cancer Patient-Derived Xenograft (PDX) Model

-

Tumor Implantation: Implant tumor fragments from a pancreatic cancer patient subcutaneously into immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound, paclitaxel, this compound + paclitaxel).

-

Monitoring: Monitor tumor volume and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

This compound is a promising preclinical anti-cancer agent with a unique mechanism of action that combines microtubule disruption with the inhibition of a key cell survival pathway. Its prodrug nature and reliance on COMT for activation offer potential for tumor-selective therapy. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profiles and to explore its therapeutic potential in a broader range of cancers. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, aiming to facilitate further investigation and development of this novel compound.

References

- 1. biologi.ub.ac.id [biologi.ub.ac.id]

- 2. researchgate.net [researchgate.net]

- 3. Inhibiting microtubule polymerization with EAPB02303, a prodrug activated by catechol-O-methyl transferase, enhances paclitaxel effect in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

EAPB02303 as a Microtubule Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EAPB02303 is a second-generation imiqualine, a class of small heterocyclic compounds, that has demonstrated significant antitumoral activity at nanomolar concentrations in various cancer models, including acute myeloid leukemia (AML) and pancreatic ductal adenocarcinoma (PDAC).[1][2] While its predecessors, such as EAPB0503, were identified as direct inhibitors of tubulin polymerization, the mechanism of action for EAPB02303 is notably more complex and has been the subject of evolving research.[3][4] Initially, transcriptomic analyses suggested a mechanism distinct from microtubule disruption.[3][5] However, the most recent evidence indicates that EAPB02303 acts as a prodrug, which, upon bioactivation by catechol-O-methyltransferase (COMT), yields a methylated metabolite that potently inhibits microtubule polymerization.[1] This activity leads to G2/M cell cycle arrest, apoptosis, and potent cytotoxicity.[1] Concurrently, extensive research, particularly in AML, has characterized EAPB02303 as a powerful inhibitor of the PI3K/AKT/mTOR signaling pathway.[6][7] This technical guide synthesizes the current understanding of EAPB02303, presenting its dual mechanisms of action, quantitative biological data, and the experimental protocols used for its characterization.

Mechanism of Action: A Dual-Pronged Approach

The antitumor effects of EAPB02303 appear to stem from two distinct, yet potentially interconnected, mechanisms. The prevailing evidence now points towards a primary role as a microtubule inhibitor via a novel prodrug activation pathway, supplemented by its activity against key cancer signaling cascades.

Bioactivation to a Microtubule Polymerization Inhibitor

Recent findings have elucidated that EAPB02303 itself does not directly inhibit tubulin polymerization in standard in vitro assays.[3] Instead, it functions as a prodrug that requires metabolic activation. The enzyme catechol-O-methyltransferase (COMT) bioactivates EAPB02303, producing a methylated compound. This active metabolite is responsible for effectively inhibiting microtubule polymerization.[1]

The cellular consequences of this microtubule disruption are consistent with classical microtubule-targeting agents:

-

Cell Cycle Arrest: EAPB02303 potently induces cell cycle arrest in the G2/M phase and in mitosis.[1]

-

Apoptosis Induction: Following mitotic arrest, treated cells undergo apoptosis.[1]

-

Synergistic Effects: EAPB02303 demonstrates a synergistic cytotoxic effect when combined with paclitaxel, a standard-of-care microtubule-stabilizing agent, further supporting its role in disrupting microtubule dynamics.[1]

References

- 1. Inhibiting microtubule polymerization with EAPB02303, a prodrug activated by catechol-O-methyl transferase, enhances paclitaxel effect in pancreatic cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Novel Imiqualine EAPB02303 Is a Potent Drug for Treating Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Role of Catechol-O-Methyltransferase (COMT) in the Activation of EAPB02303: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EAPB02303 is a promising second-generation imiqualine compound demonstrating potent cytotoxic activity against various cancer cell lines. A critical aspect of its mechanism of action is its bioactivation from a prodrug to a potent microtubule inhibitor. This process is mediated by the enzyme Catechol-O-methyltransferase (COMT), highlighting a novel targeted activation strategy in cancer therapy. This technical guide provides an in-depth analysis of the role of COMT in the activation of EAPB02303, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated molecular pathways. The primary focus is on its activity in pancreatic ductal adenocarcinoma (PDAC) models, with additional insights from studies in acute myeloid leukemia (AML).

Introduction

EAPB02303 is a small molecule belonging to the imiqualine family of compounds, which has shown significant anti-tumor effects at nanomolar concentrations.[1] Its efficacy is particularly noted in cancer models resistant to standard chemotherapies. A key feature of EAPB02303 is its nature as a prodrug, requiring enzymatic conversion to its active form. Research has identified Catechol-O-methyltransferase (COMT) as the enzyme responsible for this bioactivation.[1][2] COMT is an enzyme involved in the metabolism of catecholamines and other catechols. This unique activation mechanism suggests that the expression levels of COMT in tumor cells could be a biomarker for predicting therapeutic response to EAPB02303.

This guide will explore the activation of EAPB02303 by COMT, the subsequent mechanism of action of its active metabolite, and the downstream cellular consequences.

COMT-Mediated Bioactivation of EAPB02303

EAPB02303 possesses a catechol moiety, making it a substrate for COMT. The enzyme catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol structure on EAPB02303.[1][3] This methylation results in the formation of the active metabolite, EAPB04303 (a 3-hydroxy-4-methoxyphenyl derivative).[2] EAPB04303 is significantly more potent than the parent prodrug.[2] The presence of COMT is essential for the cytotoxic effects of EAPB02303, as demonstrated in COMT knockout cells where the prodrug fails to inhibit tubulin polymerization.[2]

Signaling Pathway: COMT Activation of EAPB02303

Caption: COMT-mediated bioactivation of EAPB02303 to its active metabolite EAPB04303.

Mechanism of Action: Microtubule Polymerization Inhibition

The active metabolite, EAPB04303, exerts its cytotoxic effects by inhibiting microtubule polymerization.[1] Microtubules are dynamic cellular structures essential for various processes, including cell division, intracellular transport, and maintenance of cell shape. By binding to β-tubulin, EAPB04303 disrupts the dynamic equilibrium of microtubule assembly and disassembly.[2] This interference with microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.

Downstream Signaling: Microtubule Disruption and Apoptosis

The disruption of microtubule polymerization by EAPB04303 triggers a mitotic spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.[1][4] Prolonged mitotic arrest activates downstream signaling pathways, including the phosphorylation of Bcl-2 and activation of c-Jun NH(2)-terminal kinase (JNK), ultimately leading to the activation of caspases and programmed cell death (apoptosis).[4][5]

Caption: Signaling cascade initiated by EAPB04303-mediated microtubule disruption.

Quantitative Data Summary

The cytotoxic effects of EAPB02303 and its active metabolite have been quantified in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of EAPB02303 and Metabolites in Pancreatic Cancer Cell Lines

| Cell Line | Compound | IC50 (nM) |

| Pancpec | EAPB02303 | Data not available in abstract |

| Pancpec | EAPB04303 | Significantly lower than EAPB02303[2] |

| CFPAC-1 | EAPB02303 | Data not available in abstract |

| CFPAC-1 | EAPB04303 | Significantly lower than EAPB02303[2] |

Note: Specific IC50 values for pancreatic cancer cell lines were not detailed in the provided search results, but the active metabolite EAPB04303 was stated to be the most potent.[2]

Table 2: In Vitro Cytotoxicity of EAPB02303 in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | IC50 (nM) at 72h |

| OCI-AML2 | ~5 |

| OCI-AML3 | ~5 |

| KG-1α | ~10 |

| THP-1 | ~100 |

Data extracted from "The Novel Imiqualine EAPB02303 Is a Potent Drug for Treating Acute Myeloid Leukemia".

Table 3: Cell Cycle Analysis of AML Cell Lines Treated with EAPB02303

| Cell Line | Treatment | % of Cells in Sub-G0 (Apoptosis) at 48h |

| OCI-AML2 | 5 nM EAPB02303 | ~40% |

| OCI-AML3 | 5 nM EAPB02303 | ~50% |

| KG-1α | 10 nM EAPB02303 | ~35% |

| THP-1 | 100 nM EAPB02303 | ~30% |

Data extracted from "The Novel Imiqualine EAPB02303 Is a Potent Drug for Treating Acute Myeloid Leukemia".

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments involved in the study of EAPB02303.

COMT Activity Assay

This assay measures the enzymatic activity of COMT by quantifying the formation of the methylated product.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the cell lysate or purified COMT, the substrate (EAPB02303), the methyl donor S-adenosyl-L-methionine (SAM), and MgCl2 in a suitable buffer (e.g., sodium phosphate buffer, pH 7.4).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Product Extraction: Extract the methylated product (EAPB04303) and the remaining substrate (EAPB02303) from the reaction mixture using an appropriate method, such as solid-phase extraction.

-

Quantification: Analyze the extracted samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify EAPB02303 and EAPB04303.

-

Activity Calculation: Determine the COMT activity by calculating the rate of EAPB04303 formation.

In Vitro Tubulin Polymerization Assay

This assay assesses the effect of compounds on the assembly of microtubules from purified tubulin.

-

Tubulin Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing GTP).

-

Compound Addition: Add the test compound (EAPB04303) or vehicle control to the tubulin solution in a 96-well plate.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The light scattering by microtubules is proportional to the polymer mass.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate parameters such as the maximum rate of polymerization (Vmax) and the final polymer mass to determine the inhibitory effect of the compound.

Cell Viability (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of EAPB02303 or EAPB04303 for a specified duration (e.g., 72 hours).

-

Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with SRB solution.

-

Washing: Wash away the unbound dye with 1% acetic acid.

-

Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with the desired concentration of EAPB02303 for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G0 population, which represents apoptotic cells.

Patient-Derived Xenograft (PDX) Mouse Model

PDX models are generated by implanting tumor tissue from a patient into an immunodeficient mouse.

-

Tumor Tissue Acquisition: Obtain fresh tumor tissue from a patient's surgery.

-

Implantation: Subcutaneously implant a small fragment of the tumor tissue into an immunodeficient mouse (e.g., NOD-scid gamma mouse).

-

Tumor Growth Monitoring: Monitor the mice for tumor growth by measuring the tumor volume with calipers.

-

Drug Treatment: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer EAPB02303 or vehicle control according to the desired dosing schedule (e.g., intraperitoneal injection).

-

Efficacy Evaluation: Monitor tumor growth in all groups throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker studies).

Experimental and Logical Workflows

Experimental Workflow for EAPB02303 Evaluation

Caption: A typical experimental workflow for evaluating the efficacy and mechanism of EAPB02303.

Logical Relationship of COMT in EAPB02303 Action

Caption: The central role of COMT expression in the cytotoxic effect of EAPB02303.

Alternative Signaling Pathway in AML

Interestingly, in acute myeloid leukemia (AML) models, the anti-leukemic activity of EAPB02303 has also been attributed to the inhibition of the PI3K/AKT/mTOR signaling pathway.[6][7] This suggests that EAPB02303 may have multiple mechanisms of action depending on the cancer type and its specific molecular landscape. The relationship between COMT-mediated activation and the PI3K/AKT/mTOR pathway inhibition in AML requires further investigation.

Conclusion

The activation of the prodrug EAPB02303 by COMT represents a targeted approach to cancer therapy, leveraging the enzymatic machinery present in tumor cells. The active metabolite, EAPB04303, is a potent inhibitor of microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The dependence on COMT for activation suggests that COMT expression levels could serve as a predictive biomarker for patient response to EAPB02303. Further research into the detailed molecular interactions and the interplay with other signaling pathways will be crucial for the clinical development of this promising anti-cancer agent.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. researchgate.net [researchgate.net]

- 6. reactionbiology.com [reactionbiology.com]

- 7. researchgate.net [researchgate.net]

EAPB02303: A Technical Guide on Solubility, Stability, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility, stability, and key signaling pathways associated with EAPB02303, a second-generation imiqualine with potent anti-tumor properties. The information is compiled to assist researchers in designing and executing experiments with this compound.

Solubility Data

EAPB02303 exhibits solubility in various solvents, with dimethyl sulfoxide (DMSO) being the most common for in vitro stock solutions. For in vivo applications, a specific vehicle formulation has been utilized to achieve solubility.

| Solvent/Vehicle | Concentration | Conditions | Reference |

| Dimethyl Sulfoxide (DMSO) | 10 mM (10⁻² M) | Standard preparation for stock solutions. | [1][2][3] |

| Water (H₂O) | 30 mg/mL (97.94 mM) | Requires ultrasonication, warming, and heating to 60°C. | [4] |

| DMSO, Tween 80, 0.9% NaCl | Not specified | 10/10/80 (v/v/v) mixture for in vivo (mice) administration. | [5] |

A product data sheet also provides a quick reference for preparing stock solutions, which is consistent with the use of an organic solvent like DMSO.[4]

Stability and Storage

Proper storage is crucial to maintain the integrity of EAPB02303. Recommendations for both the solid compound and solutions are provided below.

| Form | Storage Temperature | Duration | Conditions | Reference |

| Solid Compound | 4°C | Not specified | Sealed, away from moisture and light. | [4] |

| Stock Solution (in solvent) | -20°C | 1 month | Aliquoted, sealed, away from moisture and light. | [1][2][3][4][6] |

| Stock Solution (in solvent) | -80°C | 6 months | Sealed, away from moisture and light. | [4][6] |

Mechanism of Action & Signaling Pathways

EAPB02303 has been identified as a microtubule-disrupting agent that induces mitotic arrest and apoptosis.[4][6] Its anti-cancer activity is also attributed to its potent inhibition of key signaling pathways, notably the PI3K/AKT/mTOR and Ras-MAPK pathways.[1][3][7][8][9][10][11][12]

The following diagram illustrates the inhibitory effect of EAPB02303 on the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell growth and survival.

Caption: Inhibition of the PI3K/AKT/mTOR Pathway by EAPB02303.

In studies using C. elegans, EAPB02303 has been shown to inhibit the Insulin/IGF1 signaling (IIS) and the Ras-MAPK pathways, which are analogous to the mammalian PI3K/AKT and Ras-MAPK pathways, respectively.[1][7][11][12] The diagram below shows the proposed dual inhibition.

Caption: Dual inhibitory action of EAPB02303 in C. elegans.

Experimental Protocols

4.1. Preparation of Stock Solution (10 mM)

This protocol is standard for preparing EAPB02303 for in vitro assays.

Caption: Workflow for preparing a 10 mM EAPB02303 stock solution.

Methodology:

-

EAPB02303 is synthesized and its purity confirmed as previously described.[3]

-

The solid compound is dissolved in dimethyl sulfoxide (DMSO) to a final concentration of 10⁻² M.[1][2][3]

-

The resulting stock solution is then divided into aliquots.

-

Aliquots are stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][6]

4.2. Western Blot Analysis of Pathway Inhibition

This method is used to quantitatively assess the impact of EAPB02303 on specific protein phosphorylation and cleavage events within its target signaling pathways.

Caption: Western blot workflow for EAPB02303 pathway analysis.

Methodology:

-

Acute Myeloid Leukemia (AML) cell lines (e.g., OCI-AML2, OCI-AML3, MOLM-13) are treated with 5 nM EAPB02303.[3]

-

Following treatment, cells are harvested and lysed to extract total protein.

-

Protein concentration is determined to ensure equal loading.

-

Proteins are separated by size via SDS-PAGE and transferred to a membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for target proteins, such as phosphorylated mTOR (P-mTOR), phosphorylated AKT (P-AKT), cleaved PARP-1, and cleaved caspase 3.[3]

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

The signal is visualized using a chemiluminescent substrate, and the resulting bands are quantified to determine the effect of EAPB02303 on the target proteins.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Novel Imiqualine EAPB02303 Is a Potent Drug for Treating Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Novel Imiqualine EAPB02303 Is a Potent Drug for Treating Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Uncovering the Molecular Pathways Implicated in the Anti-Cancer Activity of the Imidazoquinoxaline Derivative EAPB02303 Using a Caenorhabditis elegans Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Uncovering the Molecular Pathways Implicated in the Anti-Cancer Activity of the Imidazoquinoxaline Derivative EAPB02303 Using a Caenorhabditis elegans Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of EAPB 02303

For Researchers, Scientists, and Drug Development Professionals

Abstract

EAPB 02303 is a novel, second-generation imiqualine derivative that has demonstrated potent cytotoxic activity against a range of cancer cell lines, with particular efficacy in pancreatic and acute myeloid leukemia models. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted mechanism of action of this compound. It details its function as a prodrug, bioactivated by catechol-O-methyltransferase (COMT) to inhibit microtubule polymerization, and its concurrent role in the suppression of the PI3K/AKT/mTOR signaling pathway. This document includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of the synthetic and signaling pathways to facilitate further research and development.

Discovery and Chemical Profile

This compound emerged from research into the imiqualine family of compounds, which are structurally related to the immunomodulator imiquimod. As a second-generation derivative, this compound was developed to enhance the cytotoxic and anti-proliferative effects observed with earlier compounds in this class.

Chemical Structure:

-

IUPAC Name: 1-(3-hydroxyphenyl)imidazo[1,2-a]quinoxalin-4-amine

-

CAS Number: 1958290-51-1

-

Molecular Formula: C₁₇H₁₄N₄O₂

-

Molecular Weight: 306.32 g/mol

Synthesis of this compound

The synthesis of this compound is a multi-step process characteristic of the production of imidazo[1,2-a]quinoxaline derivatives. The general synthetic route is outlined below.

Synthesis Workflow

Experimental Protocol: General Synthesis of Imidazo[1,2-a]quinoxalines

The synthesis of this compound follows a general procedure for related imiqualines.[1][2]

-

Dimerization of 2-Imidazole Carboxylic Acid: 2-Imidazole carboxylic acid is reacted with a dehydrating agent such as thionyl chloride to form a carbonyl-imidazole dimer.[1]

-

Coupling with ortho-Fluoroaniline: The resulting dimer is coupled with ortho-fluoroaniline to yield an amide intermediate.[1]

-

Intramolecular Cyclization: The intermediate undergoes intramolecular cyclization, typically facilitated by a strong base like sodium hydride, to form the tricyclic imidazo[1,2-a]quinoxaline core structure.[3]

-

Chlorination: The core structure is then chlorinated at the 4-position using a reagent such as phosphorus oxychloride (POCl₃) to produce 4-chloroimidazo[1,2-a]quinoxaline.[1]

-

Suzuki Coupling: The final step involves a Suzuki cross-coupling reaction between the 4-chloroimidazo[1,2-a]quinoxaline intermediate and 3-hydroxyphenylboronic acid in the presence of a palladium catalyst and a base to yield this compound.[4]

Biological Activity and Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both microtubule dynamics and key cell survival signaling pathways.

Bioactivation and Microtubule Inhibition

This compound is a prodrug that is bioactivated by the enzyme Catechol-O-methyltransferase (COMT).[5] COMT catalyzes the transfer of a methyl group to the catechol-like moiety of this compound, forming a methylated, active metabolite. This active form then binds to β-tubulin, inhibiting microtubule polymerization. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

In addition to its effects on microtubules, this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell survival, proliferation, and resistance to apoptosis.[5] This inhibition is observed through the reduced phosphorylation of key downstream effectors such as AKT and mTOR, as well as their substrates p70S6K and 4E-BP1.[5]

Quantitative Biological Data

The cytotoxic activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A375 | Melanoma | 3 | [6] |

| Pancpec | Pancreatic Ductal Adenocarcinoma | 11 | [5] |

| OCI-AML2 | Acute Myeloid Leukemia | ~5 | [5] |

| OCI-AML3 | Acute Myeloid Leukemia | ~5 | [5] |

| MOLM-13 | Acute Myeloid Leukemia | ~5 | [5] |

| KG-1α | Acute Myeloid Leukemia | ~10 | [6] |

| THP-1 | Acute Myeloid Leukemia | ~100 | [6] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry)

This protocol is based on standard propidium iodide (PI) staining methods.

-

Cell Treatment and Harvesting: Treat cells with this compound at the desired concentration for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

In Vitro Tubulin Polymerization Assay

This protocol is a general method for assessing the effect of compounds on tubulin polymerization.[7]

-

Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8) and keep all reagents on ice.

-

Reaction Mixture: In a 96-well plate, combine purified tubulin (final concentration ~10 µM) with the reaction buffer containing 1 mM GTP.

-

Compound Addition: Add this compound (or its active metabolite) at various concentrations or a vehicle control to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Turbidity Measurement: Monitor the increase in absorbance at 350 nm over time (e.g., every 30 seconds for 60 minutes) using a temperature-controlled spectrophotometer.

-

Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be used to quantify the inhibitory effect of the compound.

Conclusion

This compound is a promising anti-cancer agent with a novel dual mechanism of action. Its activity as a COMT-activated prodrug that disrupts microtubule dynamics, coupled with its ability to inhibit the PI3K/AKT/mTOR signaling pathway, makes it a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in advancing the study of this potent imiqualine derivative.

References

- 1. Activation of the p70 S6 kinase and phosphorylation of the 4E-BP1 repressor of mRNA translation by type I interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. rsc.org [rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

EAPB02303 Preclinical Research: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

EAPB02303, a second-generation imiqualine compound, has demonstrated significant preclinical anti-tumor activity across a range of hematological and solid malignancies. Exhibiting potency at nanomolar concentrations, its mechanism of action is multifaceted, primarily involving the inhibition of the PI3K/AKT/mTOR signaling pathway. In specific genetic contexts, such as NPM1c-mutant Acute Myeloid Leukemia (AML), it promotes the degradation of the mutant oncoprotein. Furthermore, in pancreatic cancer models, EAPB02303 acts as a prodrug, bioactivated by catechol-O-methyltransferase (COMT) to inhibit microtubule polymerization. This document provides a comprehensive summary of the key preclinical findings, including quantitative efficacy data, detailed experimental methodologies, and visual representations of its molecular mechanisms and experimental workflows.

Core Mechanism of Action

EAPB02303 exerts its anti-cancer effects through several identified mechanisms. The primary and most broadly applicable mechanism is the potent inhibition of the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell survival and proliferation that is frequently hyperactivated in cancer.[1][2] In AML cells, treatment with EAPB02303 leads to a marked decrease in the phosphorylation of key pathway components such as AKT and mTOR.[1][3] Concurrently, the compound has been shown to reduce signaling activity in the interconnected RAS/MAPK pathway, as evidenced by decreased levels of phosphorylated ERK.[1][3]

A distinct mechanism is observed in AML cells harboring the nucleophosmin 1 (NPM1) mutation (NPM1c). In this subtype, EAPB02303 induces the degradation of the mutant NPM1c protein, contributing to its enhanced sensitivity and providing a strong therapeutic rationale in this patient population.[1][3]

A third mechanism, identified in pancreatic ductal adenocarcinoma (PDAC), involves the bioactivation of EAPB02303. The compound is methylated by the enzyme catechol-O-methyltransferase (COMT), converting it into a potent inhibitor of microtubule polymerization, which subsequently induces cell cycle arrest and apoptosis.[3][4]

Quantitative In Vitro Efficacy

EAPB02303 demonstrates potent cytotoxic and anti-proliferative effects across a variety of cancer cell lines at low nanomolar concentrations.

Table 1: In Vitro Activity in Solid Tumors

| Cell Line | Cancer Type | Endpoint | Value | Reference |

| A375 | Melanoma | IC₅₀ | 10 nM | [5][6] |

| CFPAC-1 | Pancreatic (PDAC) | IC₅₀ | 4 nM | [3] |

| P4604 | Pancreatic (PDAC) | IC₅₀ | 12 nM | [3] |

| Pancpec | Pancreatic (PDAC) | IC₅₀ | 23 nM | [3] |

| Capan-1 | Pancreatic (PDAC) | IC₅₀ | 78 nM | [3] |

Table 2: Anti-Proliferative Activity in Acute Myeloid Leukemia (AML) Cell Lines

Data represents the percentage of growth inhibition compared to untreated controls.

| Cell Line | NPM1 Status | Concentration | 24h | 48h | 72h | Reference |

| OCI-AML2 | Wild-Type | 5 nM | ~25% | ~80% | ~100% | [7] |

| 10 nM | ~50% | ~100% | ~100% | [7] | ||

| OCI-AML3 | Mutant (NPM1c) | 5 nM | ~20% | ~70% | ~100% | [7] |

| MOLM-13 | Wild-Type | 5 nM | >60% | ~100% | Not Reported | [7] |

| KG-1α | Wild-Type (p53 null) | 10 nM | ~20% | ~40% | ~60% | [7] |

| THP-1 | Wild-Type (p53 mutant) | 100 nM | ~20% | ~40% | ~100% | [7] |

Quantitative In Vivo Efficacy

The potent in vitro activity of EAPB02303 translates to significant anti-tumor effects in xenograft animal models of both AML and solid tumors.

Table 3: In Vivo Efficacy in Xenograft Models

| Cancer Type | Model | Dosing Regimen | Key Outcomes | Reference |

| AML (wt-NPM1) | OCI-AML2 Xenograft (NSG mice) | 2.5 mg/kg, IP, every other day for 3 weeks | Potently reduced leukemic burden in bone marrow and reduced hepatosplenomegaly. | [1][3] |

| AML (NPM1c) | OCI-AML3 Xenograft (NSG mice) | 2.5 mg/kg, IP, every other day for 3 weeks | Potently reduced leukemic burden, reduced hepatosplenomegaly, and conferred a significant survival advantage. | [1][2][3] |

| Melanoma | A375 Xenograft | Not specified | Reduced tumor size and weight in a dose-dependent manner. | [3] |

| Pancreatic (PDAC) | Pancpec & P4604 Xenografts | 30 mg/kg, daily for 30 days | Significantly reduced tumor growth (p<0.0001 and p=0.0032, respectively) and increased overall survival. | [3] |

Experimental Protocols

Cell Culture and Proliferation Assays

-

Cell Lines: AML cell lines (OCI-AML2, OCI-AML3, KG-1α, THP-1, MOLM-13) were cultured in appropriate media (e.g., MEM-α or RPMI-1640) supplemented with fetal bovine serum and penicillin-streptomycin.[1]

-

Treatment: Cells were treated with increasing concentrations of EAPB02303 for 24, 48, and 72 hours.[7][8]

-

Viability Assessment: Cellular proliferation and viability were assessed using the trypan blue exclusion assay and counting with a hemocytometer. The results were expressed as a percentage of the untreated control.[8]

Western Blot Analysis

-

Lysate Preparation: Cells were treated with EAPB02303 (e.g., 5 nM for OCI-AML2/3) for specified times, then lysed to extract total protein.[1][3]

-

Electrophoresis & Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking & Antibody Incubation: Membranes were blocked for 1 hour with 5% skimmed milk in PBS.[7] They were then incubated overnight at 4°C with primary antibodies.[7]

-

Primary Antibodies Used: p53, Phospho-p53 (Ser15), PARP-1, Cleaved Caspase 3, mTOR, Phospho-mTOR, AKT, Phospho-AKT (Ser473), ERK, Phospho-ERK, NPM1, SENP3, ARF, and H3 (as a loading control).[1][3][7]

-

Detection: Membranes were incubated with corresponding HRP-conjugated secondary antibodies for 1 hour. Proteins were detected using an ECL substrate and imaged.[7]

Cell Cycle Analysis

-

Cell Preparation: AML cells were treated with EAPB02303 (e.g., 5 nM to 100 nM depending on the cell line) for 24 or 48 hours.[3]

-

Fixation: Cells were harvested and fixed in cold 70% ethanol, added dropwise to the cell pellet while vortexing to prevent clumping. Fixation occurred for at least 30 minutes on ice.[9][10][11]

-

Staining: Fixed cells were washed with PBS and treated with RNase A to remove RNA. A propidium iodide (PI) staining solution was then added.[9][12]

-

Flow Cytometry: Samples were analyzed on a flow cytometer. The PI signal was read on a linear scale, and software was used to gate cell populations and quantify the percentage of cells in the sub-G0, G0/G1, S, and G2/M phases of the cell cycle.[3][9][11]

AML Xenograft Mouse Model

-

Animal Model: 6- to 8-week-old NOD/Shi-scid IL2r-gamma−/− (NSG) mice were used.[1]

-

Cell Inoculation: 2 million OCI-AML2 (wt-NPM1) or OCI-AML3 (NPM1c) cells were injected intravenously (tail vein).[1]

-

Treatment Protocol: One week post-injection, mice were treated with EAPB02303 at a dose of 2.5 mg/kg via intraperitoneal (IP) injection every other day for 3 weeks.[1]

-

Efficacy Endpoints: At the end of the treatment, mice were sacrificed to assess leukemic burden (hCD45 staining in bone marrow), spleen weight, and organ infiltration. A separate cohort of mice was used for Kaplan-Meier overall survival analysis.[1]

Conclusion

The preclinical data for EAPB02303 strongly support its continued development as a potent anti-cancer agent. Its ability to target the fundamental PI3K/AKT/mTOR pathway, combined with specific activity against genetic subtypes like NPM1c-mutant AML and a novel mechanism of action in COMT-expressing tumors, highlights its broad therapeutic potential. The compound demonstrates robust single-agent activity in vitro and in vivo at clinically relevant concentrations. These findings provide a solid foundation for further investigation and progression towards clinical trials for a range of AML subtypes and other malignancies.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Inhibiting microtubule polymerization with EAPB02303, a prodrug activated by catechol-O-methyl transferase, enhances paclitaxel effect in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Novel Imiqualine EAPB02303 Is a Potent Drug for Treating Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. protocols.io [protocols.io]

- 12. vet.cornell.edu [vet.cornell.edu]

Methodological & Application

EAPB02303: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAPB02303 is a potent, second-generation imiqualine compound that has demonstrated significant anti-neoplastic properties across a range of cancer models, including Acute Myeloid Leukemia (AML) and melanoma.[1][2][3] With a mechanism of action centered on the inhibition of the PI3K/AKT/mTOR signaling pathway, EAPB02303 induces cell cycle arrest and apoptosis in cancer cells.[1][4][5] Notably, it exhibits broader activity and over 200-fold greater potency than its predecessor, EAPB0503.[1][3][5] This document provides detailed protocols for the in vitro application of EAPB02303 in cancer cell lines, along with data presentation and pathway visualizations to support experimental design and data interpretation.

Mechanism of Action

EAPB02303 primarily exerts its anti-leukemic effects through the robust inhibition of the PI3K/AKT/mTOR signaling cascade, a pathway frequently hyperactivated in AML and essential for blast survival.[1][3][4] The compound has been shown to decrease the protein expression levels of AKT and its phosphorylation at Ser473.[1] In addition to its impact on the PI3K/AKT/mTOR pathway, EAPB02303 has also been observed to modulate the Ras/MAPK signaling pathway.[6][7] In specific cancer types like pancreatic ductal adenocarcinoma, EAPB02303 can act as a prodrug, being bioactivated by catechol-O-methyltransferase to a methylated form that inhibits microtubule polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[2][8] Furthermore, in NPM1c mutant AML cells, EAPB02303 promotes the degradation of the NPM1c mutant protein.[1][4]

Data Summary

In Vitro Efficacy of EAPB02303 in AML Cell Lines

| Cell Line | Genotype | Treatment Concentration | Time Point | Effect | Reference |

| OCI-AML2 | wt-NPM1 | 5 nM | 24h | Decreased p-AKT and AKT expression | [1] |

| OCI-AML3 | NPM1c | 5 nM | 24h | Decreased p-AKT and AKT expression, NPM1c degradation | [1] |

| KG-1α | TP53 wt | 10 nM | 72h | Median decrease in cell proliferation | [1] |

| THP-1 | TP53-null | 100-500 nM | 48h-72h | 50% to near-complete inhibition of proliferation | [1] |

| MOLM-13 | 5 nM | Not Specified | Apoptosis induction | [1] |

Apoptotic and Cell Cycle Effects of EAPB02303

| Cell Line | Treatment Condition | Effect | Analytical Method | Reference |

| OCI-AML2 | 48h post-treatment | Significant increase in Annexin V/PI positivity (p < 0.001) | Annexin V/PI Staining | [1] |

| OCI-AML3 | 48h post-treatment | Significant increase in Annexin V/PI positivity (p < 0.01) | Annexin V/PI Staining | [1] |

| KG-1α | 48h post-treatment | Significant increase in Annexin V/PI positivity (p < 0.01) | Annexin V/PI Staining | [1] |

| THP-1 | 48h post-treatment | Significant increase in Annexin V/PI positivity (p < 0.001) | Annexin V/PI Staining | [1] |

| OCI-AML2, OCI-AML3, MOLM-13 | 5 nM | PARP-1 and cleaved caspase 3 degradation | Western Blot | [1] |

| Various AML cells | Not Specified | sub-G0 arrest | Cell Cycle Analysis | [1] |

Experimental Protocols

Cell Culture and Maintenance

A foundational aspect of testing EAPB02303 involves the proper handling of cancer cell lines.

1. Cell Line Handling:

-

AML Cell Lines (OCI-AML2, OCI-AML3): Culture in MEM-α medium.

-

Follow cell line-specific instructions for media components and supplements.

2. General Cell Culture Conditions:

-

Maintain cells in a humidified incubator at 36-37°C with 5% CO2.

-

Regularly monitor cell density and morphology using an inverted microscope.

-

Subculture cells as needed to maintain logarithmic growth.

3. Cryopreservation:

-

For long-term storage, freeze cells in a medium containing a cryoprotective agent like DMSO.

-

Use a controlled-rate freezing chamber before transferring to liquid nitrogen.

In Vitro Treatment with EAPB02303

This protocol outlines the treatment of AML cell lines to assess the efficacy of EAPB02303.

1. Reagent Preparation:

-

Prepare a stock solution of EAPB02303 in a suitable solvent (e.g., DMSO).

-

Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 500 nM).

2. Cell Seeding:

-

Seed the AML cell lines (e.g., OCI-AML2, OCI-AML3, KG-1α, THP-1) in appropriate cell culture vessels (e.g., multi-well plates, flasks).

-

Allow cells to adhere and stabilize overnight.

3. Compound Treatment:

-

Remove the existing medium and add the medium containing the various concentrations of EAPB02303.

-

Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Downstream Assays

Following treatment, various assays can be performed to evaluate the effects of EAPB02303.

1. Cell Proliferation Assay (Trypan Blue Exclusion):

-

Harvest the cells at the end of the treatment period.

-

Stain the cells with Trypan Blue.

-

Count the viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

-

Calculate the percentage of cell proliferation inhibition compared to the vehicle control.

2. Apoptosis Assay (Annexin V/PI Staining):

-

Harvest the treated cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Analyze the stained cells by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.

3. Western Blot Analysis:

-

Lyse the treated cells to extract total proteins.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against target proteins (e.g., mTOR, P-mTOR, AKT, P-AKT, ERK, P-ERK, PARP-1, cleaved caspase 3, NPM1).

-

Use a loading control (e.g., H3, GAPDH, β-actin) to ensure equal protein loading.

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Visualizations

Signaling Pathway of EAPB02303 in AML

Caption: EAPB02303 inhibits PI3K/AKT/mTOR and Ras/MAPK pathways, leading to apoptosis.

Experimental Workflow for EAPB02303 In Vitro Testing

Caption: Workflow for evaluating EAPB02303's in vitro effects on AML cells.

References

- 1. The Novel Imiqualine EAPB02303 Is a Potent Drug for Treating Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Novel Imiqualine EAPB02303 Is a Potent Drug for Treating Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uncovering the Molecular Pathways Implicated in the Anti-Cancer Activity of the Imidazoquinoxaline Derivative EAPB02303 Using a Caenorhabditis elegans Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies of EAPB02303 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of EAPB02303, a second-generation imiqualine, in various mouse models of cancer. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.

Overview of EAPB02303

EAPB02303 is a potent anti-cancer agent that has demonstrated efficacy in hematological malignancies and solid tumors.[1][2] It is a lead compound from the second generation of imiqualines, displaying significantly greater potency compared to its predecessors.[3] The primary mechanism of action for its anti-leukemic activity is the inhibition of the PI3K/AKT/mTOR signaling pathway.[3] In some cancer types, such as pancreatic cancer, it is suggested to act as a microtubule-disrupting agent after bioactivation.[2]

In Vivo Efficacy in Acute Myeloid Leukemia (AML)

EAPB02303 has shown significant efficacy in reducing leukemic burden and prolonging survival in xenograft mouse models of Acute Myeloid Leukemia (AML).[4][5] The therapeutic effect is observed in both wild-type NPM1 (wt-NPM1) and NPM1-mutated (NPM1c) AML models, although a more pronounced survival benefit is seen in the NPM1c model.[4]

Quantitative Data Summary

| Mouse Model | Cell Line | Treatment Group | Key Efficacy Readouts | Results | p-value | Reference |

| NSG | OCI-AML2 (wt-NPM1) | Untreated Control | % hCD45+ cells in Bone Marrow | 25% | < 0.01 | [4] |

| EAPB02303 (2.5 mg/kg) | 8% | |||||

| Untreated Control | Spleen Weight (mg) | 313 mg | = 0.0014 | [4] | ||

| EAPB02303 (2.5 mg/kg) | 112 mg | |||||

| Untreated Control | Median Survival | ~50 days | Not significant | [4] | ||

| EAPB02303 (2.5 mg/kg) | ~55 days | |||||

| NSG | OCI-AML3 (NPM1c) | Untreated Control | % hCD45+ cells in Bone Marrow | 46% | < 0.05 | [4] |

| EAPB02303 (2.5 mg/kg) | 5% | |||||

| Untreated Control | Spleen Weight (mg) | 498 mg | < 0.0001 | [4] | ||

| EAPB02303 (2.5 mg/kg) | 90 mg | |||||

| Untreated Control | Median Survival | 50 days | < 0.001 | [4] | ||

| EAPB02303 (2.5 mg/kg) | >120 days |

Experimental Protocol: AML Xenograft Model

This protocol outlines the methodology for establishing an AML xenograft model and assessing the in vivo efficacy of EAPB02303.[4]

Materials:

-

Animal Model: 6-8 week old NOD/Shi-scid IL2r-gamma-/- (NSG) mice.[5]

-

Cell Lines: OCI-AML2 (wt-NPM1) or OCI-AML3 (NPM1c) human AML cells.[5]

-

Compound: EAPB02303.

-

Vehicle: Dimethyl sulfoxide (DMSO) and Lipofundin.[4]

-

Reagents for Analysis: Anti-human CD45 PE antibody.[4]

Procedure:

-

Cell Preparation: Culture OCI-AML2 or OCI-AML3 cells under standard conditions. On the day of injection, harvest and resuspend the cells in an appropriate sterile buffer (e.g., PBS) at a concentration of 2 x 10^7 cells/mL.

-

Tumor Cell Implantation: Inject 2 x 10^6 cells (in 100 µL) into the tail vein of each NSG mouse.[5]

-

Treatment Initiation: One week post-injection, begin treatment with EAPB02303.[5]

-

Drug Formulation and Administration:

-

Efficacy Assessment:

-

Tumor Burden: At the end of the 3-week treatment period, euthanize a cohort of mice. Flush bone marrow from the femurs and tibias. Perform cell surface staining with an anti-human CD45 PE antibody and analyze by flow cytometry to determine the percentage of human leukemic cells.[4]

-

Organ Infiltration: At necropsy, collect and weigh the spleens. Gross pathology of the liver and spleen can also be documented.[4]

-

Survival: Monitor a separate cohort of mice for overall survival. Record the date of death or euthanasia due to moribund condition.[4]

-

Signaling Pathway and Experimental Workflow

The anti-leukemic activity of EAPB02303 in AML is attributed to its inhibition of the PI3K/AKT/mTOR signaling pathway.[4]

Caption: EAPB02303 inhibits the PI3K/AKT/mTOR signaling pathway.

Caption: Experimental workflow for the AML xenograft mouse model.

In Vivo Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC)

EAPB02303 has also been evaluated in mouse xenograft models of Pancreatic Ductal Adenocarcinoma (PDAC), where it has been shown to reduce tumor growth.[1][2]

Quantitative Data Summary

In vivo studies have demonstrated that EAPB02303 in combination with paclitaxel significantly inhibits tumor growth in PDAC xenograft models.[2]

Experimental Protocol: Subcutaneous PDAC Xenograft Model

This protocol is based on information from abstracts and may require further optimization.

Materials:

-

Animal Model: Immunocompromised mice (e.g., nude or NSG).

-

Cell Lines: Pancpec or P4604 human PDAC cells.[2]

-

Compound: EAPB02303.

Procedure:

-

Cell Preparation: Culture PDAC cells and prepare for injection as described in the AML protocol.

-

Tumor Cell Implantation: Inject PDAC cells subcutaneously into the flank of each mouse.

-

Treatment Initiation: Once tumors reach a palpable size, randomize mice into treatment groups.

-

Drug Administration:

-

Administer EAPB02303, potentially at a dose of 30 mg/kg, alone or in combination with other agents like paclitaxel.[2]

-

The route of administration is likely intraperitoneal.

-

-

Efficacy Assessment:

-

Tumor Growth: Measure tumor volume regularly using calipers.

-

Survival: Monitor for overall survival.[2]

-

In Vivo Efficacy in Melanoma

Early studies have indicated that EAPB02303 can reduce tumor size in a dose-dependent manner in mice xenografted with A375 human melanoma cells.[6]

Experimental Protocol: Subcutaneous Melanoma Xenograft Model

This protocol is based on limited available information and may require optimization.

Materials:

-

Animal Model: Immunocompromised mice (e.g., nude or NSG).

-

Cell Line: A375 human melanoma cells.[6]

-

Compound: EAPB02303.

Procedure:

-

Cell Preparation and Implantation: As described in the PDAC protocol.

-

Treatment: Administer EAPB02303 at various doses to determine a dose-response relationship.

-

Efficacy Assessment: Monitor tumor volume and overall survival.

Formulation of EAPB02303 for In Vivo Administration

Proper formulation is critical for the bioavailability and efficacy of EAPB02303 in vivo.

-

For AML studies: EAPB02303 was dissolved in DMSO and then diluted in lipofundin before intraperitoneal injection.[4]

-

For preliminary pharmacokinetic studies in melanoma models: EAPB02303 was solubilized in a mixture of DMSO, Tween 80, and 0.9% sodium chloride solution (10/10/80, v/v/v) for intraperitoneal administration.[7]

Researchers should perform their own formulation and stability studies to ensure optimal delivery of the compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Novel Imiqualine EAPB02303 Is a Potent Drug for Treating Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for EAPB 02303 in Pancreatic Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, mechanism of action, and experimental protocols for the use of EAPB 02303, a novel microtubule polymerization inhibitor, in pancreatic cancer cell line research.

Introduction

This compound is a promising, first-in-class small molecule of the imiqualine family that demonstrates potent cytotoxic activity against pancreatic ductal adenocarcinoma (PDAC) cell lines at low nanomolar concentrations. Its mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis. A key feature of this compound is its bioactivation by catechol-O-methyltransferase (COMT), an enzyme often overexpressed in PDAC. Furthermore, this compound exhibits a synergistic effect with the standard-of-care chemotherapeutic agent, paclitaxel, offering a potential new combination therapy strategy for pancreatic cancer.[1]

Data Presentation

In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) values of this compound were determined in various human pancreatic cancer cell lines using the Sulforhodamine B (SRB) assay after 72 hours of treatment.

| Cell Line | IC50 (nM) | Notes |

| Pancpec | ~10 | Patient-derived xenograft (PDX) cell line |

| P4604 | ~20 | Patient-derived xenograft (PDX) cell line |

| FOLFIRINOX-resistant (FR) | Not specified | Comparison to parental cell lines available |

| Gemcitabine-resistant (GR) | Not specified | Comparison to parental cell lines available |

Note: Specific IC50 values for a broader range of commercially available pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3) are not yet publicly available in the reviewed literature. Researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific cell line of interest.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

Caption: Bioactivation and mechanism of action of this compound in pancreatic cancer cells.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating the anti-cancer effects of this compound.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol is adapted for determining the in vitro cytotoxicity of this compound against adherent pancreatic cancer cell lines.

Materials:

-

Pancreatic cancer cell lines

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank. Incubate for 72 hours.

-

Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-